molecular formula C11H14N2O3S B6427482 1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione CAS No. 2034607-93-5

1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione

Cat. No. B6427482
CAS RN: 2034607-93-5
M. Wt: 254.31 g/mol
InChI Key: GTMQUACTXSHFIE-UHFFFAOYSA-N
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Description

The compound “1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine dione group, which is a type of lactam (a cyclic amide). It also contains a 2-thia-5-azabicyclo[2.2.1]heptane group, which is a type of bicyclic compound containing sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions . For example, oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrrolidine dione group could potentially undergo hydrolysis to form a dicarboxylic acid. The bicyclic structure could potentially undergo reactions at the sulfur or nitrogen atoms .

Advantages and Limitations for Lab Experiments

1-PT is a versatile molecule that can be used in a variety of laboratory experiments. It has the advantage of being relatively inexpensive and easy to synthesize. It is also relatively stable in solution and can be stored for long periods of time. However, it is important to note that 1-PT is a highly reactive compound and should be handled with care. It should also be used in a well-ventilated area and should be stored in a cool, dry place.

Future Directions

1-PT has a wide range of potential applications in the field of organic chemistry. It can be used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of molecular interactions and drug design. In addition, 1-PT has potential applications in the field of biochemistry, where it can be used to study the structure and function of enzymes. Finally, 1-PT could be used to develop new drugs and therapeutic agents.

Synthesis Methods

1-PT can be synthesized through a variety of methods. One of the most common methods involves the use of a Grignard reagent. In this method, a Grignard reagent, such as methylmagnesium bromide, is reacted with an aldehyde or ketone in the presence of a base, such as pyridine, to form the desired product. This reaction is usually carried out at room temperature and can be completed in a few hours. Other methods, such as the use of an organometallic reagent, can also be used to synthesize 1-PT.

Scientific Research Applications

1-PT has been used in a variety of scientific and medical research applications. It has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions and for understanding the structure and function of enzymes. It has also been used in the synthesis of pharmaceuticals and other organic compounds. In addition, 1-PT has been used in the development of new materials and in the study of molecular interactions and drug design.

properties

IUPAC Name

1-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-9-1-2-10(15)13(9)5-11(16)12-4-8-3-7(12)6-17-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMQUACTXSHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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